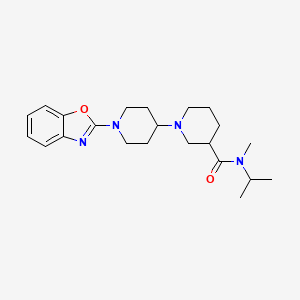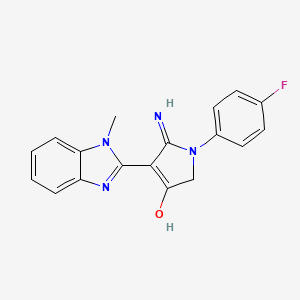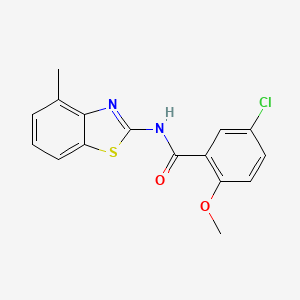![molecular formula C19H22N4O2S B6041137 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide](/img/structure/B6041137.png)
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide, also known as CPI-1189, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors. NADPH oxidase is an enzyme that generates reactive oxygen species (ROS) in the body, which play a crucial role in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. CPI-1189 has been shown to inhibit NADPH oxidase activity, thereby reducing ROS levels in the body and potentially providing therapeutic benefits.
作用机制
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide exerts its therapeutic effects by inhibiting NADPH oxidase activity, which reduces the levels of ROS in the body. ROS play a crucial role in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. By reducing ROS levels, 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide potentially provides therapeutic benefits in these diseases.
Biochemical and Physiological Effects
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide for lab experiments is its specificity for NADPH oxidase inhibition. This allows researchers to study the effects of ROS reduction on various diseases without the confounding effects of other oxidative stress pathways. However, one of the limitations of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in animal studies.
未来方向
There are several future directions for research on 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide. One area of interest is the potential use of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide in combination with other drugs for the treatment of cancer. Another area of interest is the potential use of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Finally, further research is needed to optimize the synthesis and formulation of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide for clinical use.
合成方法
The synthesis of 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide involves several steps, starting with the reaction of 2-aminoisonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-pyrrolidinone to form the corresponding amide. The resulting amide is then reacted with cyclobutylmagnesium bromide to form the corresponding cyclobutylamide. Finally, the thiophene ring is introduced via a palladium-catalyzed coupling reaction with 2-bromo-5-chlorothiophene.
科学研究应用
5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c20-17-11-12(8-9-21-17)19(25)23-10-2-5-14(23)15-6-7-16(26-15)18(24)22-13-3-1-4-13/h6-9,11,13-14H,1-5,10H2,(H2,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABCAEOVZRCKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=C(S2)C3CCCN3C(=O)C4=CC(=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6041058.png)
![N-butyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6041062.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1-methyl-1H-benzimidazole](/img/structure/B6041066.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B6041068.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6041076.png)


![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![2-[4-(1-naphthyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6041106.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)


![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)